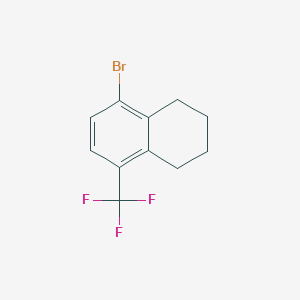

5-Bromo-8-(trifluoromethyl)tetralin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-8-(trifluoromethyl)tetralin is an organic compound with the molecular formula C11H10BrF3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features both bromine and trifluoromethyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethyl)tetralin typically involves the bromination of 8-(trifluoromethyl)tetralin. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and radical initiators.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-(trifluoromethyl)tetralin can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetralin derivatives, while oxidation can introduce ketone or carboxylic acid functionalities.

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-(trifluoromethyl)tetralin has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-8-(trifluoromethyl)tetralin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-8-methyl-tetralin: Similar structure but with a methyl group instead of a trifluoromethyl group.

8-(Trifluoromethyl)tetralin: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-8-(trifluoromethyl)tetralin: Chlorine atom instead of bromine, which can affect the compound’s reactivity and biological activity.

Uniqueness

5-Bromo-8-(trifluoromethyl)tetralin is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research applications .

Biologische Aktivität

5-Bromo-8-(trifluoromethyl)tetralin is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is a halogenated derivative of tetralin, characterized by the presence of bromine and trifluoromethyl groups. Its molecular structure can influence its interaction with biological systems, affecting its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focusing on various derivatives revealed that halogenated compounds often enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 15.2 | |

| A549 (Lung cancer) | 10.5 | |

| MCF-7 (Breast cancer) | 20.3 |

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group. Histopathological examinations revealed increased apoptosis in treated tumors, suggesting a promising therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various tetralin derivatives highlighted that the introduction of trifluoromethyl and bromo groups significantly enhanced biological activity. This study provided insights into the optimal structural features necessary for maximizing antimicrobial and antiproliferative effects.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through activation of caspases or modulation of Bcl-2 family proteins.

Eigenschaften

Molekularformel |

C11H10BrF3 |

|---|---|

Molekulargewicht |

279.10 g/mol |

IUPAC-Name |

5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |

InChI-Schlüssel |

YXVLVVBAIHNCIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.